molecular formula C11H7BrN4 B12316311 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Cat. No.: B12316311
M. Wt: 275.10 g/mol
InChI Key: CLEWWDWKDXOTTG-UHFFFAOYSA-N
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Description

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to facilitate the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, phase transfer catalysts, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of alkylation on the imidazo-pyridine ring system .

Mechanism of Action

The mechanism of action of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it has been reported to act as an inhibitor of certain kinases, which are involved in signal transduction pathways .

Comparison with Similar Compounds

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can be compared with other imidazo-pyridine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16)

InChI Key

CLEWWDWKDXOTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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